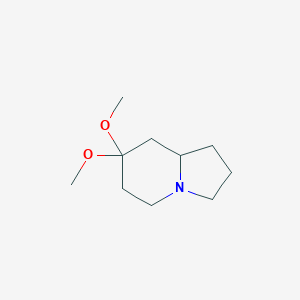
4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one is an organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a pyridazinone core substituted with a 4-chlorobenzylthio group, an ethoxy group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with sodium thiolate to form 4-chlorobenzylthio. This intermediate is then reacted with 5-ethoxy-2-phenylpyridazin-3(2H)-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzyl alcohol: Shares the 4-chlorobenzyl group but lacks the pyridazinone core.
Thiobencarb: Contains a similar thioether linkage but is used primarily as a herbicide.
Uniqueness
4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its pyridazinone core, along with the 4-chlorobenzylthio and ethoxy groups, makes it distinct from other compounds with similar structures .
Propiedades
Número CAS |
5509-74-0 |
|---|---|
Fórmula molecular |
C19H17ClN2O2S |
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methylsulfanyl]-5-ethoxy-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C19H17ClN2O2S/c1-2-24-17-12-21-22(16-6-4-3-5-7-16)19(23)18(17)25-13-14-8-10-15(20)11-9-14/h3-12H,2,13H2,1H3 |
Clave InChI |
FDLKXIKQHNBBIW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B12916210.png)
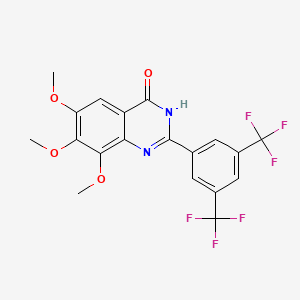
![5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12916222.png)

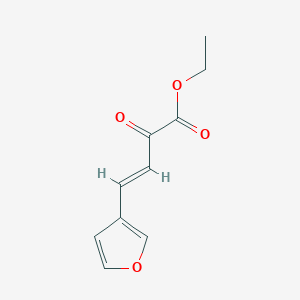
![2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B12916241.png)

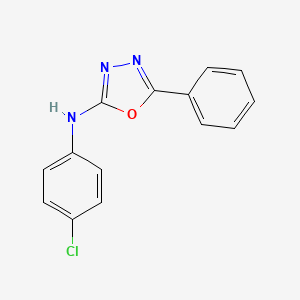
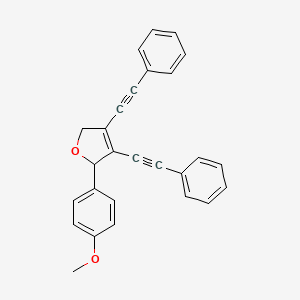

![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)

![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)
